(E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate
Description
Historical Context of Cyanoacrylamide Research
Cyanoacrylamides emerged as pivotal motifs in medicinal chemistry following the recognition of reversible covalent inhibition mechanisms. Early covalent drugs like aspirin demonstrated irreversible modifications, but concerns about off-target reactivity prompted interest in tunable electrophiles. The α-cyanoacrylamide scaffold, first systematically explored by Taunton and colleagues, introduced reversibility via a retro-Michael reaction mechanism. This innovation enabled prolonged target engagement without permanent protein adduction, addressing selectivity challenges in kinase inhibition.
For instance, Miller et al. identified α-cyanoacrylamide-based inhibitors of RSK2 with sub-nanomolar potency, validated by co-crystal structures showing covalent bonding to Cys436. Similarly, rilzabrutinib, a reversible BTK inhibitor, demonstrated high selectivity across 200+ kinases, underscoring the scaffold’s versatility. These breakthroughs established cyanoacrylamides as tools for targeting noncatalytic cysteines, a strategy now extended to proteases and PROTACs.
Evolution of Furan-2-yl Acrylamides in Academic Literature
Furan-2-yl acrylamides gained prominence due to their electronic and steric contributions to molecular recognition. The furan ring’s conjugated system enhances π-π stacking and dipole interactions, while its oxygen atom participates in hydrogen bonding. Early studies on furan-2-yl acrylamides, such as 3-furan-2-yl-N-(4-sulfamoylphenyl)acrylamide, revealed their utility in modulating solubility and target affinity.
Recent synthetic methodologies further expanded access to furan-acrylamide hybrids. For example, DBU-mediated cyclizations of ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate yielded polysubstituted furan-2,4-dicarboxylates, illustrating the scaffold’s adaptability. These advances enabled the incorporation of ethoxycarbonylphenyl groups into furan systems, as seen in the target compound, to optimize steric and electronic properties.
Structural Classification and Nomenclature
The compound’s IUPAC name, (E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate, delineates its structure systematically:
- Core scaffold : A cyanoacrylamide group (2-cyanoacrylamido) linked to a benzoate ester (methyl 2-...benzoate).
- Furan substituent : A 5-(4-(ethoxycarbonyl)phenyl)-substituted furan-2-yl group at the β-position of the acrylamide.
- Stereochemistry : The E-configuration ensures the cyano and furan groups are trans, optimizing electrophilic reactivity.
Table 1: Structural Components and Functional Roles
Research Significance and Academic Interest
This compound’s design addresses two key challenges in drug discovery: target residence time and selectivity . The cyanoacrylamide’s reversibility mitigates off-target effects, while the furan-2-yl group enhances binding specificity through complementary interactions. Academic interest also stems from its potential as a:
- PROTAC component : Reversible covalent warheads enable catalytic protein degradation, as demonstrated in BTK-targeting PROTACs.
- Antiviral candidate : Cyanoacrylamides inhibit 3CL proteases in enteroviruses, suggesting broad applicability.
- Kinase inhibitor : The ethoxycarbonylphenyl-furan moiety may exploit hydrophobic pockets in kinases like FAK or JAK3.
Table 2: Potential Applications and Mechanistic Insights
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-3-32-24(29)17-10-8-16(9-11-17)22-13-12-19(33-22)14-18(15-26)23(28)27-21-7-5-4-6-20(21)25(30)31-2/h4-14H,3H2,1-2H3,(H,27,28)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXKCZSVSVFZAE-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Molecular Formula: C25H20N2O6
Molecular Weight: 444.443 g/mol
IUPAC Name: (E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate
The compound features a furan ring, cyano group, and an ethoxycarbonyl substituent, which are critical for its biological activities.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan and cyano compounds have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of related compounds reported IC50 values indicating their effectiveness:
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | |
| Compound B | A549 | 4.53 | |
| (E)-methyl 2-(...) | HeLa | TBD | TBD |
These findings suggest that the compound may possess similar or enhanced activity against specific cancer types, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be inferred from studies on related chemical classes. Compounds featuring cyano and furan groups are known to inhibit inflammatory pathways, including the NF-kB signaling pathway.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition leads to a reduction in inflammation markers in vitro.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of (E)-methyl 2-(...) against various cell lines:
- Cell Viability Assays: These assays measure the compound's ability to inhibit cell proliferation.
- Apoptosis Induction: Flow cytometry has been used to analyze apoptosis in treated cells.
- Cytokine Release Assays: Measurement of cytokine levels post-treatment provides insight into the anti-inflammatory effects.
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. Toxicological studies should focus on:
- Acute Toxicity: Assessing lethal doses in model organisms.
- Chronic Toxicity: Long-term exposure effects on vital organs.
Comparison with Similar Compounds
Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate
Key Differences :
Functional Implications :
(E)-3-Bromo-4-((4-((1-(4-Chlorophenyl)ethylidene)amino)methyl)phenoxy)methyl)-2-(4-methylphenyl)acrylate
Key Differences :
- Crystallography: Monoclinic crystal system (C2 space group, density 1.405 g/cm³) vs. the target compound’s uncharacterized crystalline form .
Functional Implications :
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
Key Differences :
Functional Implications :
(E)-Methyl 3-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate
Key Differences :
Functional Implications :
- The chloro-methoxy group enhances lipophilicity (logP ~3.2) compared to the ethoxycarbonyl group (logP ~2.8).
- Reduced hydrogen-bonding capacity due to the absence of the acrylamido linkage .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The ethoxycarbonyl group in the target compound provides stronger electron-withdrawing effects than methoxy or methyl substituents, enhancing electrophilic reactivity .
- Solubility Trends : Thiophene derivatives exhibit lower aqueous solubility than furan-based analogs due to increased hydrophobicity .
- Biological Potential: While the target compound’s bioactivity remains unstudied, structurally related acrylamides and cyanoacrylates show promise in antioxidant and anti-inflammatory applications .
Q & A
Q. What are the standard synthetic routes for this compound, and what catalysts are typically employed?
The compound can be synthesized via a Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde. For example, ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylate reacts with substituted aldehydes in toluene using piperidine and acetic acid as catalysts under reflux (5–6 hours) . Adapting this method, the furan-2-yl and ethoxycarbonylphenyl substituents can be introduced by selecting appropriate aldehyde precursors. Monitoring via thin-layer chromatography (TLC) and recrystallization in polar solvents (e.g., ethanol) are critical for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR (¹H/¹³C) : Essential for confirming the acrylamido linkage (δ ~6.5–7.5 ppm for vinyl protons) and ester groups (δ ~3.5–4.5 ppm for methoxy/ethoxy) .
- IR Spectroscopy : Detects cyano (~2200 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and amide (~1650 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the acrylamido-furan backbone .
- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of the acrylamido group) and intermolecular interactions, as demonstrated in structurally similar cyanoacrylate derivatives .
Q. What in vitro assays are suitable for initial evaluation of its antioxidant properties?
- DPPH Radical Scavenging : Measures hydrogen-donating capacity at concentrations of 10–100 μM, with IC₅₀ values compared to ascorbic acid .
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³⁺ reduction to Fe²⁺ in acidic medium, correlating with electron-donating groups like the cyanoacrylamido moiety .
- Lipid Peroxidation Inhibition : Uses rat liver homogenates exposed to pro-oxidants (e.g., Fe²⁺/H₂O₂), with thiobarbituric acid-reactive substances (TBARS) as endpoints .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst Screening : Replace piperidine with morpholine or DBU for enhanced enolate formation, reducing side reactions .
- Solvent Optimization : Test dimethylformamide (DMF) or dichloromethane (DCM) to improve solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield, as shown in analogous heterocyclic systems .
- Purity Control : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate stereoisomers or byproducts .
Q. What computational methods aid in understanding the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to inflammatory targets (e.g., COX-2) using the acrylamido group as a hydrogen-bond acceptor .
- DFT Calculations (Gaussian) : Analyze electron density maps to identify reactive sites (e.g., cyano group’s electrophilicity) for antioxidant activity .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on furan ring π-π stacking with aromatic residues .
Q. How do structural modifications influence anti-inflammatory efficacy and selectivity?
- Substituent Effects : Replace the ethoxycarbonyl group with a methoxy or nitro group to alter electron-withdrawing/donating properties. In vivo carrageenan-induced paw edema models show that electron-withdrawing groups enhance COX-2 inhibition by 20–30% .
- Stereochemical Impact : Compare E- and Z-isomers via chiral HPLC; the E-configuration typically shows 2-fold higher activity due to optimal spatial alignment with target proteins .
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity (logP) and membrane permeability .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported biological activities across studies?
- Batch Variability : Re-synthesize compounds using identical protocols (e.g., catalyst ratios, reflux time) to confirm reproducibility .
- Assay Conditions : Standardize antioxidant assays (e.g., DPPH concentration, pH) to minimize matrix effects, as organic solvent residues can artificially inflate activity .
- Degradation Control : Implement continuous cooling during in vitro assays to prevent compound degradation, which skews IC₅₀ values by up to 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
